molecular formula C18H15F3N4O2 B2985696 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034309-07-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2985696
CAS No.: 2034309-07-2
M. Wt: 376.339
InChI Key: NLFOKFMJGYGVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide (CAS 2034309-07-2) is a synthetic benzamide derivative with a molecular formula of C18H15F3N4O2 and a molecular weight of 376.3 g/mol . This compound features a distinct molecular architecture, incorporating a 1-methyl-1H-pyrazole moiety linked to a pyridine ring, which is further connected via a methylene bridge to a 3-(trifluoromethoxy)benzamide group . The presence of the trifluoromethoxy group is a notable feature, as such substituents are often incorporated to influence a compound's electronic properties, metabolic stability, and membrane permeability, making them common pharmacophores in medicinal chemistry . While the specific biological activity and mechanism of action for this compound are not yet detailed in the literature, its structure suggests potential as a valuable scaffold in drug discovery. Research into structurally related N-benzyl pyrazole derivatives has shown that these compounds can possess significant biological activities. For instance, some analogs have demonstrated submicromolar antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cells, and can function as novel autophagy modulators by interfering with mTORC1 signaling and disrupting autophagic flux . Other pyrazole-containing compounds are being investigated for their potential as selective PPARα antagonists for the treatment of various cancers and viral infections . This compound is provided for research use only and is intended to serve as a building block in medicinal chemistry, a tool compound in biological screening, and a candidate for investigating new pharmacological mechanisms. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25-11-15(10-24-25)14-5-12(7-22-9-14)8-23-17(26)13-3-2-4-16(6-13)27-18(19,20)21/h2-7,9-11H,8H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFOKFMJGYGVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and benzamide moieties. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including potential use as a drug candidate.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide derivatives, including:

Compound Name Key Structural Features Molecular Weight Notable Substituents Reference
N-(pyridin-3-ylmethyl)-4-(5-(6-(trifluoromethoxy)pyridin-3-yl)isoxazol-3-yl)aniline (8g) Isoxazole ring, trifluoromethoxy-pyridine, pyridin-3-ylmethylamine 453.35 Isoxazole, trifluoromethoxy
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (25) Quinazoline core, trifluoromethylphenyl, methylpiperazinyl 631.62 Quinazoline, trifluoromethyl, piperazinyl
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide Cyclopentyl-pyrazole, pyridin-4-yl, trifluoromethoxybenzamide 430.42 Cyclopentyl, pyridin-4-yl
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Dimethoxybenzamide, phenylpyrazole 323.35 Dimethoxy, phenyl

Key Observations :

  • Pyridine vs. Pyrazole Positioning : The target compound’s pyridine-pyrazole scaffold differs from analogs like 8g (isoxazole-pyridine) and 25 (quinazoline-pyrazole), which may influence target selectivity .
  • Trifluoromethoxy vs.
  • Substituent Flexibility : The methylene bridge in the target compound allows greater conformational flexibility compared to rigid linkers in 8g (isoxazole) or 15 (piperidinyl) .
Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

  • Melting Points : Pyrazole-containing benzamides (e.g., 8h in ) exhibit melting points between 99–102°C, suggesting moderate crystallinity, while trifluoromethoxy derivatives (e.g., 4Y0 in ) may have higher thermal stability due to halogenated groups .
  • Solubility : The trifluoromethoxy group typically reduces aqueous solubility compared to methoxy or hydroxyl substituents (e.g., 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide ) .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that has generated significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide can be described as follows:

  • Molecular Formula : C18H17F3N4O2
  • Molecular Weight : 388.35 g/mol

Key Functional Groups

  • Pyrazole moiety : Known for anti-inflammatory and anticancer properties.
  • Pyridine ring : Often associated with various pharmacological activities.
  • Trifluoromethoxy group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may function as an inhibitor or modulator, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar pyrazole structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
N/AMCF73.79
N/ASF-26812.50
N/AA54926.00

Such findings suggest that N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide may possess similar or enhanced anticancer properties due to its unique structural features .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound's mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha. In vitro studies indicated that similar compounds could inhibit LPS-induced TNF-alpha release significantly, demonstrating their potential utility in treating inflammatory diseases .

Study 1: Antitumor Activity Assessment

In a study assessing various pyrazole derivatives, one derivative exhibited substantial growth inhibition against HeLa cells with an IC50 value of 38.44 µM. This study underscores the importance of structural modifications in enhancing the biological efficacy of pyrazole-based compounds .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the N1 position of the pyrazole ring significantly influenced antiproliferative activity. For example, introducing specific aryl moieties led to enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for preparing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, pyrazole intermediates (e.g., 1-methyl-1H-pyrazol-4-yl derivatives) are first functionalized at the pyridine ring through nucleophilic substitution or Suzuki-Miyaura cross-coupling. The benzamide moiety is introduced via amide coupling using reagents like HATU or EDCI in DMF or DCM. A representative protocol involves reacting 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base (e.g., K₂CO₃) . Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR , FTIR , and high-resolution mass spectrometry (HRMS) . For instance:
  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 4.25–4.26 (d, J=2.4 Hz, pyrazole-CH₃), δ 6.74–6.87 (aromatic protons), and δ 8.10–8.25 (amide NH) confirm substitution patterns .
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O amide) and ~1250 cm⁻¹ (C-O-CF₃) .
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with steric hindrance (e.g., trifluoromethoxy groups)?

  • Methodological Answer : Steric hindrance from the trifluoromethoxy group reduces reactivity. Strategies include:
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) .
  • Catalytic systems : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for C-N coupling .
  • Solvent optimization : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
  • Example : A yield increase from 24% to 90% was achieved for analogous benzamides by adjusting Pd catalyst loading and temperature .

Q. How do researchers resolve contradictory biological activity data across assays (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific metabolism. Solutions include:
  • Dose-response profiling : IC₅₀ values across multiple cell lines (e.g., GH-S1 vs. HEK293) to identify off-target effects .
  • Molecular docking : Compare binding modes in kinase active sites (e.g., GSK3β vs. CDK2) to rationalize selectivity .
  • Metabolic stability assays : Liver microsome studies (e.g., human vs. rodent) to rule out rapid degradation .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Methodological Answer : The trifluoromethoxy group confers hydrophobicity. Approaches include:
  • Salt formation : Convert the free base to hydrochloride or citrate salts (e.g., solubility increased from <0.1 mg/mL to 2.5 mg/mL for similar pyridine derivatives) .
  • Co-solvents : Use cyclodextrins or PEG-400 in PBS (pH 7.4) for preclinical formulations .
  • Prodrug design : Introduce phosphate esters at the pyridine nitrogen, cleaved in vivo by phosphatases .

Key Research Recommendations

  • SAR Studies : Systematically replace the pyrazole’s methyl group with bulkier substituents (e.g., cyclopropyl) to assess kinase selectivity .
  • In Silico Modeling : Use Schrödinger Suite or AutoDock to predict metabolites and off-target interactions .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the trifluoromethoxy group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.